Product packaging for 2-(3,4-Dichlorophenyl)-2-oxoacetic acid(Cat. No.:)

2-(3,4-Dichlorophenyl)-2-oxoacetic acid

Cat. No.: B7868635
M. Wt: 219.02 g/mol
InChI Key: FECOOTOWJXGHGV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Acids and α-Keto Acid Chemistry

Halogenated organic compounds are a broad class of chemicals that have found extensive use in industry and agriculture. mdpi.com The presence of halogen atoms, in this case, chlorine, on the phenyl ring of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid significantly influences its electronic properties and reactivity. This halogenation can enhance the compound's stability and modulate its biological activity, a principle often exploited in the design of pharmaceuticals and agrochemicals.

The α-keto acid functional group is of paramount importance in biochemistry, serving as a key intermediate in various metabolic pathways. These compounds are involved in processes such as the Krebs cycle and amino acid metabolism. In synthetic organic chemistry, α-keto acids are valued for their versatile reactivity, acting as precursors for the synthesis of a wide array of more complex molecules.

Significance of Dichlorophenyl and α-Keto Acid Moieties in Chemical Science

The dichlorophenyl group is a common structural motif in many biologically active molecules. The presence and position of chlorine atoms can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, derivatives of dichlorophenyl compounds have been investigated for their potential antimicrobial and antifungal activities. mdpi.com

The α-keto acid moiety provides a reactive handle for a variety of chemical transformations. It can undergo nucleophilic addition, decarboxylation, and can be used in the synthesis of heterocyclic compounds. The combination of the dichlorophenyl group and the α-keto acid functionality in this compound presents a unique scaffold for the development of novel compounds with potentially interesting chemical and biological properties.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research on compounds structurally related to this compound has primarily focused on the synthesis of heterocyclic derivatives and the evaluation of their biological activities. For example, studies on 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, a different but related compound, have shown that its derivatives possess moderate to high antimicrobial and antifungal activities against various Gram-positive and Gram-negative bacteria and fungi. mdpi.com This suggests that the 3,4-dichlorophenyl moiety can be a valuable component in the design of new antimicrobial agents.

However, a thorough investigation specifically into the chemical reactivity, potential applications, and biological profile of this compound itself remains an area with significant unanswered questions. Detailed mechanistic studies of its reactions, exploration of its utility as a building block in asymmetric synthesis, and a comprehensive screening of its biological activities are yet to be extensively reported. Future research in these areas could unlock the full potential of this intriguing molecule and pave the way for new discoveries in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O3 B7868635 2-(3,4-Dichlorophenyl)-2-oxoacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOOTOWJXGHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Dichlorophenyl 2 Oxoacetic Acid and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to α-Keto Acid Scaffolds

The construction of the core α-keto acid structure attached to the dichlorophenyl ring is a critical step that relies on robust carbon-carbon bond-forming reactions. Two classical and effective strategies for this transformation are Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: This is a primary method for the direct introduction of an acyl group onto an aromatic ring. For the synthesis of aryl α-keto esters, which are immediate precursors to the target acid, aromatic hydrocarbons can be acylated with reagents like ethyl oxalyl chloride. mdpi.com In the context of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid, this involves the reaction of 1,2-dichlorobenzene (B45396) with an oxalyl derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction directly forms the C-C bond between the aromatic ring and the α-keto-ester moiety. Though effective, this method requires strict anhydrous conditions and the catalyst is often needed in stoichiometric amounts. mdpi.comorganic-chemistry.org

Grignard Reaction: An alternative approach involves the reaction of an organometallic species with an oxalate (B1200264) derivative. pku.edu.cn The synthesis would first require the preparation of a Grignard reagent, 3,4-dichlorophenylmagnesium halide, from the corresponding 3,4-dihalo-benzene. This organometallic intermediate is then reacted with a suitable dielectrophile like diethyl oxalate. This method is powerful but limited by the functional group tolerance during the preparation of the highly reactive Grignard reagent. pku.edu.cn

Below is a table comparing these fundamental C-C bond formation strategies.

Table 1: Comparison of C-C Bond Formation Strategies for Aryl α-Keto Acid Scaffolds
Method Reactants Key Reagents/Catalysts Advantages Limitations Reference
Friedel-Crafts Acylation 1,2-Dichlorobenzene, Ethyl Oxalyl Chloride Lewis Acids (e.g., AlCl₃) Direct acylation, Readily available starting materials. Requires stoichiometric, moisture-sensitive catalyst; can have regioselectivity issues. mdpi.comorganic-chemistry.org
Grignard Reaction 3,4-Dihalobenzene, Diethyl Oxalate Magnesium (for Grignard reagent formation) Established and versatile method. Grignard reagent is highly reactive and intolerant of many functional groups; strict anhydrous conditions required. pku.edu.cn

Selective Derivatization of the Dichlorophenyl Moiety

Instead of building the carbon skeleton directly, an alternative synthetic philosophy involves the selective modification or derivatization of a pre-existing dichlorophenyl-containing molecule. researchgate.netjournalajacr.com The most common strategy in this category is the oxidation of a suitable precursor where the dichlorophenyl group is already in place.

Oxidation of Aryl Acetic Esters: A highly effective route involves the direct oxidation of aryl acetic esters at the α-position. pku.edu.cn The synthesis would begin with 2-(3,4-dichlorophenyl)acetic acid or its ester, which is then oxidized to introduce the α-keto group. Various oxidizing agents and catalytic systems have been developed for this transformation. For instance, oxidation with hydrogen peroxide or molecular oxygen in the presence of a transition metal catalyst can convert the methylene (B1212753) group of the aryl acetic ester directly into a carbonyl group. pku.edu.cn

Oxidation of Aryl Methyl Ketones: Another viable pathway is the oxidation of aryl methyl ketones. mdpi.com This two-step approach would start with the Friedel-Crafts acetylation of 1,2-dichlorobenzene to form 3',4'-dichloroacetophenone. The methyl group of the resulting ketone is then oxidized to a carboxylic acid, yielding the final α-keto acid. Electrochemical methods, such as anodic oxidation in methanol (B129727), have proven effective for converting aryl methyl ketones into α-keto acid methyl esters. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry principles have been applied to the synthesis of α-keto acids, which are applicable to the production of this compound.

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to traditional methods that often rely on stoichiometric and sometimes toxic reagents. mdpi.com Anodic oxidation, for example, can be used to convert aryl methyl ketones into α-keto acid esters with operational simplicity and enhanced safety. This method avoids harsh chemical oxidants, aligning with the principles of atom economy. mdpi.com

Metal-Free Catalysis and Solvent-Free Conditions: To enhance environmental compatibility, researchers have developed metal-free oxidative reactions. One such approach uses potassium xanthate as both a promoter and an alkoxide source, avoiding the need for transition metals or high-valent iodine reagents. mdpi.com Furthermore, syntheses performed under solvent-free conditions, sometimes catalyzed by recyclable, carbonaceous materials derived from glucose, represent a significant step towards greener chemical production. rsc.org These methods reduce waste and the use of hazardous organic solvents. rsc.org

Use of Water as a Solvent: The use of water as a reaction solvent is a cornerstone of green chemistry. Palladium-catalyzed coupling reactions to produce ketones have been successfully carried out in water, sometimes with the aid of additives like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Similarly, the synthesis of related compounds like 2,4-dichlorophenoxyacetic acid has been achieved using water as the solvent, often enhanced by microwave irradiation to accelerate the reaction. wipo.intresearchgate.net

The use of α-keto acids themselves can be considered a green strategy in subsequent reactions, as they can act as acylating agents where the only byproduct is carbon dioxide (CO₂). acs.org

Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound is highly dependent on the catalytic system employed. Both transition metal and organocatalytic routes have been developed to optimize yield, selectivity, and reaction conditions.

Transition metals are central to many modern synthetic transformations, offering high efficiency and selectivity.

Palladium-Catalyzed Carbonylation: A sophisticated method for generating the α-ketoamide scaffold, a direct precursor to the α-keto acid, is the palladium-catalyzed double carbonylation of aryl halides. organic-chemistry.org In this reaction, an aryl iodide (such as 1,2-dichloro-4-iodobenzene) reacts with an amine and carbon monoxide gas under atmospheric pressure. The resulting α-ketoamide can then be hydrolyzed to yield this compound.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often a more economical alternative to palladium. Ni-catalyzed systems have been used for the intermolecular insertion of aryl iodides into nitriles to produce aryl ketones. organic-chemistry.org Another approach is the nickel-catalyzed addition of arylboronic acids to nitriles, which also yields aryl ketones that can be further functionalized. organic-chemistry.org

Vanadium and Cobalt-Catalyzed Oxidation: As mentioned in section 2.2, the direct oxidation of aryl acetic esters is a key strategy. This transformation is often catalyzed by transition metals. One successful system employs tert-butyl hydroperoxide (TBHP) as the oxidant with a vanadium-pillared montmorillonite (B579905) catalyst. pku.edu.cn Another system uses a combination of N-hydroxyphthalimide and a Cobalt(II) catalyst with molecular oxygen. pku.edu.cn

Table 2: Selected Transition Metal-Catalyzed Syntheses of Aryl α-Keto Esters/Acids

Catalyst System Starting Material Oxidant/Reagent Conditions Key Advantages Reference
Vanadium pillared montmorillonite Aryl Acetic Ester tert-Butyl hydroperoxide (TBHP) 70 °C, 20-96 h Smooth conversion for a wide range of substrates. pku.edu.cn
N-hydroxyphthalimide/Co(II)/O₂ Aryl Acetic Ester Molecular Oxygen (O₂) Varies Utilizes green oxidant (O₂). pku.edu.cn
Pd(OAc)₂ Aryl Boronic Acid, Acyl Chloride - Room Temp, Water/PEG Phosphine-free, mild conditions, high yields. organic-chemistry.org
Pd(PPh₃)₂Cl₂ Triazine Ester, Aryl Boronic Acid - 1 mol% catalyst, 30 min Rapid reaction, good yields. organic-chemistry.org
Dirhodium Acetate Aryl Diazoacetate H₂O, DEAD Varies High yields of aryl α-keto esters. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, avoiding the cost and potential toxicity of heavy metals.

Nitroxyl (B88944) Radical-Catalyzed Oxidation: The chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl radical organocatalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org This reaction uses molecular oxygen as a benign co-oxidant and is highly selective, preventing over-oxidation and decarboxylation of the labile α-keto acid product. organic-chemistry.org

Photocatalysis and Organocatalysis Synergy: A novel approach combines photocatalysis with organocatalysis to efficiently oxidize α-aryl halogen derivatives into the corresponding carbonyl compounds. organic-chemistry.org This method can be conducted at room temperature using natural sunlight and air, representing a particularly green and sustainable synthetic route. organic-chemistry.org

Total Synthesis of Complex Molecules Incorporating this compound Units

The utility of this compound and its derivatives is demonstrated by their incorporation into larger, more complex molecules with significant biological activity. While direct total syntheses employing the title compound are not widely documented in readily available literature, the use of structurally similar building blocks highlights its potential.

For example, the related compound 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid has been used as a starting material to prepare a series of novel heterocyclic compounds. mdpi.com In this synthesis, the dichlorophenyl keto-acid fragment was reacted with antipyrine (B355649) to form a butanoic acid derivative. This intermediate was then cyclized with hydrazines to create pyridazinone structures, which were further elaborated into complex fused heterocyclic systems like pyridazino[6,1-b]quinazolin-10-one and tetrazolo[1,5-b]pyridazine (B14759603) derivatives. mdpi.com This work illustrates how the dichlorophenyl keto-acid scaffold serves as a versatile platform for accessing complex molecular architectures.

Similarly, other complex molecules containing the 3,4-dichlorophenyl moiety, such as potent triple reuptake inhibitors and anti-inflammatory thiazolidinones, are synthesized from dichlorophenyl-containing precursors, underscoring the importance of this chemical group in medicinal chemistry. nih.govnih.gov The synthetic methodologies outlined in this article provide the essential tools for creating this compound, enabling its potential use as a key intermediate in the total synthesis of future complex bioactive molecules.

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Nucleophilic and Electrophilic Reactivity of the α-Keto Acid Functionality

The α-keto acid moiety is the primary center of reactivity in 2-(3,4-dichlorophenyl)-2-oxoacetic acid, exhibiting both electrophilic and nucleophilic characteristics.

The carbonyl carbon of the keto group is highly electrophilic, a consequence of the electron-withdrawing effects of the adjacent carboxylic acid and the dichlorinated phenyl ring. This electrophilicity makes it susceptible to attack by a wide array of nucleophiles. Common nucleophilic addition reactions at the carbonyl carbon are expected, leading to the formation of a tetrahedral intermediate. For instance, the reaction with organometallic reagents like Grignard reagents would lead to the formation of α-hydroxy carboxylic acids.

The carboxylic acid group can also be readily converted to other functional groups. For example, it can be esterified by reaction with an alcohol under acidic conditions. In one documented synthesis, 3,4-dichlorophenylglyoxylic acid was converted to its ethyl ester by refluxing with thionyl chloride in ethanol (B145695) nih.gov. This reaction proceeds through the formation of an acyl chloride intermediate, which is then attacked by the ethanol nucleophile.

Furthermore, the carboxylic acid can be coupled with amines to form amides. A reported example is the coupling of 3,4-dichlorophenylglyoxylic acid with a substituted amine using standard amide coupling conditions to yield the corresponding oxo analog nih.gov. This transformation highlights the utility of this compound as a building block in the synthesis of more complex molecules.

While the carbonyl carbon is electrophilic, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly after deprotonation of the carboxylic acid. The enolate form, generated under basic conditions, can also exhibit nucleophilic character at the α-carbon, although this is less common for α-keto acids compared to simple ketones due to the influence of the adjacent carboxylate.

The dichlorinated phenyl ring can also participate in electrophilic aromatic substitution reactions, though the presence of two deactivating chloro groups and the deactivating keto-acid side chain makes such reactions challenging and typically requires harsh conditions. The directing effects of the substituents would favor substitution at specific positions on the ring.

Reaction Type Reactant Product Reference
EsterificationEthanol, Thionyl ChlorideEthyl 2-(3,4-dichlorophenyl)-2-oxoacetate nih.gov
Amide CouplingSubstituted Amine2-(3,4-dichlorophenyl)-2-oxo-N-(substituted)acetamide nih.gov

Oxidative and Reductive Transformations of the Compound

The α-keto acid functionality of this compound is amenable to both oxidation and reduction.

Oxidative Transformations:

The α-keto acid can undergo oxidative decarboxylation, a common reaction for this class of compounds, to yield the corresponding carboxylic acid with one less carbon atom, which in this case would be 3,4-dichlorobenzoic acid. This can be achieved using various oxidizing agents. A documented synthesis of 3,4-dichlorophenylglyoxylic acid involves the oxidation of 3,4-dichloroacetophenone with selenium dioxide in pyridine (B92270) nih.gov. This reaction transforms the methyl ketone into the α-keto acid.

Reductive Transformations:

The carbonyl group is readily reduced to a secondary alcohol, yielding the corresponding mandelic acid derivative, 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting α-hydroxy acid is a valuable chiral building block in organic synthesis. While specific examples for the reduction of this compound are not extensively detailed in the available literature, the reduction of mandelic acid derivatives in general is a well-established process smolecule.com. It is also plausible that under certain conditions, the keto group could be reduced to a methylene (B1212753) group, leading to 2-(3,4-dichlorophenyl)acetic acid. One source suggests that the compound can be reduced to yield hydrazine (B178648) derivatives, although specific reagents and conditions are not provided.

Transformation Starting Material Reagent Product Reference
Oxidation3,4-DichloroacetophenoneSelenium Dioxide, PyridineThis compound nih.gov
Reduction (predicted)This compounde.g., Sodium Borohydride2-(3,4-Dichlorophenyl)-2-hydroxyacetic acidGeneral knowledge of α-keto acid reduction

Reaction Kinetics and Thermodynamic Analyses in Diverse Solvent Systems

The rates of nucleophilic addition to the carbonyl group are expected to be influenced by the polarity and protic nature of the solvent. In polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the nucleophilicity of anionic nucleophiles is enhanced, which would likely increase the rate of addition to the electrophilic carbonyl carbon. In polar protic solvents, like water or alcohols, the solvent can hydrogen-bond with both the nucleophile and the carbonyl oxygen, potentially slowing down the reaction rate by solvating the nucleophile and stabilizing the ground state of the carbonyl compound.

For reactions involving the carboxylic acid group, such as esterification, the solvent can play a crucial role in the reaction equilibrium. The removal of water, a byproduct of esterification, is often necessary to drive the reaction to completion, which can be achieved through the use of a non-polar solvent that allows for azeotropic removal of water.

A study on the kinetics of the synthesis of the related compound, 2,4-dichlorophenoxyacetic acid, using phase transfer catalysis highlights the complexity of reaction kinetics in multiphasic systems nih.gov. Similar complexities would be expected for reactions of this compound under such conditions.

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide valuable insights into the feasibility and position of equilibrium for various transformations. For instance, the reduction of the keto group to an alcohol is generally an exothermic process. Calorimetric studies would be required to determine these thermodynamic parameters for specific reactions of this compound.

Photochemical and Thermal Degradation Pathways

Specific studies on the photochemical and thermal degradation of this compound are scarce. However, the reactivity of the constituent functional groups suggests potential degradation pathways.

Photochemical Degradation:

Aromatic compounds containing chlorine atoms are known to be susceptible to photodechlorination upon UV irradiation. It is plausible that this compound could undergo stepwise reductive dechlorination under photolytic conditions, leading to the formation of monochlorinated and ultimately, non-chlorinated phenylglyoxylic acid. The α-keto acid moiety itself can also be photochemically active. For instance, α-keto acids can undergo photodecarboxylation. The absorption of UV light could excite the molecule to a higher energy state, leading to cleavage of the C-C bond between the carbonyl and carboxyl groups, releasing carbon dioxide and forming a 3,4-dichlorobenzoyl radical. This radical could then abstract a hydrogen atom from the solvent or another molecule to form 3,4-dichlorobenzaldehyde (B146584).

Thermal Degradation:

At elevated temperatures, this compound is expected to undergo decarboxylation. α-keto acids are known to lose carbon dioxide upon heating to form the corresponding aldehyde. In this case, thermal decomposition would likely yield 3,4-dichlorobenzaldehyde and carbon dioxide. The presence of the dichlorophenyl ring may influence the temperature at which this decomposition occurs. Studies on the thermal decomposition of other nitroanilinoacetic acids have shown that the decomposition mechanism can be complex and influenced by intramolecular interactions.

Stereoselective Reactions Involving the α-Keto Center

The prochiral nature of the α-keto carbon in this compound makes it a suitable substrate for stereoselective reactions, particularly asymmetric reduction. The synthesis of enantiomerically pure α-hydroxy acids is of significant interest in the pharmaceutical and fine chemical industries.

Asymmetric reduction of the ketone can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral borohydride reagents, such as those derived from the combination of sodium borohydride with chiral ligands, or catalytic systems employing chiral metal complexes (e.g., with ruthenium or rhodium catalysts and chiral phosphine (B1218219) ligands) are commonly used for the enantioselective reduction of ketones.

While there are no specific reports in the searched literature detailing the asymmetric reduction of this compound, the general methodologies for the asymmetric synthesis of mandelic acid derivatives are well-established and would be applicable smolecule.com. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the resulting 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid.

Furthermore, biocatalytic reductions using enzymes such as oxidoreductases from various microorganisms can offer high enantioselectivity under mild reaction conditions. These enzymatic methods are increasingly being explored for the synthesis of chiral α-hydroxy acids.

The development of stereoselective addition reactions of nucleophiles other than hydride to the α-keto group would also be a valuable synthetic tool, allowing for the creation of chiral quaternary carbon centers.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of atoms, providing critical data for conformational analysis. mdpi.com The molecule possesses two rotatable bonds, which allows for various conformations in solution. guidechem.com By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can infer the predominant conformations and the rotational barriers between them. hhu.de

Furthermore, NMR is instrumental in studying tautomerism, the equilibrium between two isomers that differ only in the position of a proton. libretexts.org For this compound, keto-enol tautomerism is a possibility. libretexts.orglibretexts.org Although the keto form is generally predominant for α-keto acids, NMR can detect the presence of the enol tautomer, even at very low concentrations. libretexts.org The equilibrium can be influenced by solvent, temperature, and pH, and these effects can be quantitatively monitored by NMR. rsc.orgrsc.org Acid or base catalysis can shift the equilibrium by protonating the carbonyl oxygen or deprotonating the α-carbon, respectively. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm, predicted)Multiplicity
H (aromatic, C5)7.5 - 7.7d
H (aromatic, C6)7.7 - 7.9dd
H (aromatic, C2)7.9 - 8.1d
OH (carboxylic acid)10.0 - 13.0br s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions within this compound. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum is dominated by characteristic absorption bands. The strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is extensively involved in hydrogen bonding. stanford.eduusf.edu The C=O stretching vibrations of the ketone and carboxylic acid functionalities typically appear as strong, sharp bands between 1680 and 1750 cm⁻¹. rsc.org The precise positions of these bands are sensitive to the strength of hydrogen bonding; stronger hydrogen bonds lead to a redshift (lower frequency) of the O-H stretch and a slight shift in the C=O bands. stanford.edursc.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. chemicalbook.com The symmetric stretching of the aromatic ring and the C-Cl bonds would give rise to characteristic signals in the Raman spectrum. researchgate.net Analysis of the vibrational modes can help in understanding the electronic effects of the chloro substituents on the phenyl ring and the carbonyl groups.

Table 2: Characteristic FT-IR and Raman Bands for this compound

Functional GroupVibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretching (H-bonded)2500-3300 (broad)Weak or not observed
Ketone C=OStretching~1720-1740Strong
Carboxylic Acid C=OStretching~1680-1710Strong
Aromatic C=CStretching~1450-1600Strong
C-ClStretching~600-800Moderate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of this compound. nist.gov HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₈H₄Cl₂O₃. guidechem.com The monoisotopic mass of this compound is 217.9537 g/mol . guidechem.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive M, M+2, and M+4 pattern in the mass spectrum, which serves as a definitive signature for the presence of two chlorine atoms in the molecule.

Isotopic labeling studies can provide insights into reaction mechanisms and metabolic pathways. wikipedia.orgmusechem.com By replacing specific atoms with their heavier isotopes (e.g., ¹³C or ¹⁸O), the fate of these atoms can be traced using mass spectrometry. nih.govnih.gov For example, labeling the carboxylic acid oxygen with ¹⁸O could be used to study esterification or decarboxylation reactions, by tracking the incorporation of the label into the products. rug.nl

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (calculated)Relative Abundance (%)
[M]⁺ (C₈H₄³⁵Cl₂O₃)217.9537100.0
[M+2]⁺ (C₈H₄³⁵Cl³⁷ClO₃)219.950865.3
[M+4]⁺ (C₈H₄³⁷Cl₂O₃)221.947810.6

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique can determine precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice.

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that govern the crystal packing. mdpi.com For carboxylic acids, strong intermolecular hydrogen bonds are expected. nih.gov Typically, carboxylic acids form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net In addition to these strong interactions, weaker interactions such as C-H···O, C-H···Cl, and π-π stacking interactions involving the dichlorophenyl rings may also play a significant role in stabilizing the crystal structure. mdpi.comnih.gov The analysis of these interactions is vital for understanding the supramolecular architecture and the physical properties of the compound. researchgate.net

Table 4: Representative Crystallographic Data for a Related Compound, 2-(2,4-Dichlorophenyl)acetic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.824
b (Å)5.6061
c (Å)13.820
β (°)91.08
Z (molecules/unit cell)4
Hydrogen Bond (O-H···O) distance (Å)2.6689

Data from a related structure (2-(2,4-Dichlorophenyl)acetic acid) is provided for illustrative purposes of typical intermolecular interactions and crystal packing in dichlorophenyl-substituted carboxylic acids. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Acidity (pKa)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid, providing a deep understanding of its reactivity and acidity.

The electronic structure of a molecule dictates its chemical behavior. In this compound, the distribution of electrons is significantly influenced by the presence of the electron-withdrawing chlorine atoms on the phenyl ring and the two carbonyl groups. DFT calculations can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, regions of negative potential, typically around the oxygen atoms of the carboxylic acid and ketone groups, are prone to attack by electrophiles, while areas of positive potential would attract nucleophiles.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide further details on charge delocalization and electronic interactions within the molecule. researchgate.net These calculations can quantify the hyperconjugative interactions that contribute to the molecule's stability.

The reactivity of this compound can be further elucidated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

A key chemical property for an acid is its acid dissociation constant (pKa), which quantifies its strength in a solution. Theoretical calculations can predict pKa values with considerable accuracy. nih.govnih.gov This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, often using a continuum solvation model. nih.govnih.gov For this compound, the presence of the two chlorine atoms and the adjacent carbonyl group is expected to increase its acidity compared to unsubstituted phenylacetic acid due to the inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion. The accuracy of these theoretical pKa predictions can be enhanced by including explicit solvent molecules in the computational model to better represent the immediate solvation environment. nih.gov

Table 1: Representative Calculated Electronic Properties of a Structurally Similar Dichlorophenyl Derivative

PropertyCalculated ValueMethodReference
HOMO Energy-7.2 eVDFT/B3LYP researchgate.net
LUMO Energy-1.5 eVDFT/B3LYP researchgate.net
HOMO-LUMO Gap5.7 eVDFT/B3LYP researchgate.net
Note: These values are for a related dichlorophenyl compound and serve as an illustrative example of the data obtained from quantum mechanical calculations.

Molecular Dynamics Simulations of Solvent Interactions and Conformational Dynamics

While quantum mechanics provides insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly their interactions with the surrounding environment, such as a solvent. frontiersin.org MD simulations can also shed light on the conformational flexibility of this compound.

The interaction of a solute with a solvent is a critical factor influencing its solubility, stability, and reactivity. MD simulations can model the explicit interactions between this compound and solvent molecules, such as water or organic solvents. osti.govpku.edu.cn These simulations can reveal the structure of the solvation shell around the molecule, identifying preferential binding sites for solvent molecules and the nature of these interactions (e.g., hydrogen bonding). For an organic acid, understanding its interaction with water is particularly important for predicting its behavior in aqueous environments. frontiersin.org

This compound possesses rotational freedom around the single bonds connecting the phenyl ring, the ketone, and the carboxylic acid group. This flexibility allows the molecule to adopt various conformations. libretexts.org Conformational analysis, which can be performed using both quantum mechanical calculations and MD simulations, aims to identify the most stable conformations (i.e., those with the lowest potential energy). rsc.orgutdallas.edu The relative energies of different conformers and the energy barriers for their interconversion can be calculated, providing a comprehensive picture of the molecule's conformational landscape. The presence of bulky chlorine atoms can introduce steric hindrance, influencing the preferred spatial arrangement of the different functional groups. rsc.org

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations

ParameterDescriptionRelevance
Radial Distribution Function (RDF)Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.Provides detailed information about the structure of the solvation shell.
Hydrogen Bond AnalysisIdentifies and quantifies the hydrogen bonds formed between the solute and solvent molecules.Crucial for understanding solubility and stability in protic solvents.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of a superimposed molecule over time.Indicates the stability of the molecule's conformation during the simulation.
Torsional Angle AnalysisTracks the rotation around specific single bonds over time.Reveals the conformational dynamics and flexibility of the molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. rsc.orgacs.org For this compound, DFT can be used to explore potential reaction pathways, identify intermediates, and characterize the transition states that connect them. This is particularly relevant for understanding its synthesis, degradation, or its role in chemical transformations.

The presence of both a ketone and a carboxylic acid group suggests a rich and varied reactivity. For instance, the α-keto acid moiety can undergo reactions such as decarboxylation, oxidation, or reactions involving the carbonyl groups. DFT calculations can be used to model the step-by-step mechanism of these reactions. acs.org By calculating the energies of the reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. lsu.edu

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. lsu.edu Locating and characterizing the geometry and energy of the transition state is a key outcome of DFT studies on reaction mechanisms. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the rate of the reaction. DFT calculations can provide valuable estimates of these activation energies. For complex reactions, such as those involving multiple steps or the participation of solvent molecules, computational studies are often indispensable for unraveling the intricate details of the mechanism. acs.org

Table 3: Information Obtainable from DFT Studies of Reaction Mechanisms

InformationDescriptionSignificance
Reaction IntermediatesStable or metastable species formed during the course of a reaction.Helps in understanding the stepwise nature of the reaction.
Transition State GeometryThe specific arrangement of atoms at the highest point of the energy barrier.Provides insights into the bond-breaking and bond-forming processes.
Activation Energy (Ea)The energy difference between the reactants and the transition state.A key factor in determining the reaction rate.
Reaction Enthalpy (ΔH)The overall energy change of the reaction (difference in energy between products and reactants).Indicates whether the reaction is exothermic or endothermic.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.commdpi.com While direct QSAR studies on this compound may be limited, the principles of QSAR can be applied to its analogues to predict their activities and guide the design of new compounds with desired properties.

QSAR studies are particularly prevalent in the fields of drug discovery and environmental science. For compounds containing the dichlorophenyl moiety, QSAR models have been developed to predict various biological activities, such as herbicidal or fungicidal effects. nih.govnih.govresearchgate.net These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties).

The process of building a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to identify the descriptors that best correlate with the observed activity and to build a predictive model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. The insights gained from the model can also help in understanding the structural features that are important for the desired activity, thereby guiding the rational design of more potent or selective analogues. For this compound, QSAR models developed for related compounds can provide a framework for predicting its potential biological activities and for designing derivatives with enhanced properties.

Table 4: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of Atoms, Number of RingsBasic structural information
Topological Connectivity Indices, Wiener IndexInformation about the branching and connectivity of the molecule
Geometrical (3D) Molecular Surface Area, Molecular VolumeInformation about the size and shape of the molecule
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesInformation about the electronic properties and reactivity of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient)Information about the lipophilicity of the molecule

Biochemical Interactions and Molecular Mechanisms of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid in Vitro/cellular Focus

Interaction with Enzymes: Inhibition, Activation, and Kinetic Studies in Isolated Systems

Currently, there are no specific studies in the accessible scientific literature that detail the direct interaction of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid with isolated enzymes. Consequently, data regarding its potential inhibitory or activating effects, as well as detailed kinetic parameters such as IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant), are not available. Without such primary research, a data table on enzyme kinetics cannot be constructed.

Role in Model Metabolic Pathways and Biochemical Cycles (Cell-Free and Cell-Based Systems)

There is a lack of published research investigating the role of this compound in model metabolic pathways or biochemical cycles. Studies on its effects on key pathways such as glycolysis, the citric acid (TCA) cycle, or amino acid metabolism in either cell-free or cell-based systems have not been reported. Therefore, its impact on these fundamental cellular processes remains uncharacterized.

Ligand-Protein Binding and Molecular Recognition Studies (Non-Clinical Receptors)

No specific ligand-protein binding studies for this compound with non-clinical receptors or other proteins have been published. While molecular docking studies have been performed on derivatives, for instance, the docking of 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkmdpi.comoxazin-4-one with Methionyl-tRNA Synthetase, this does not provide direct binding data for the parent compound, this compound. pjps.pk As a result, binding affinities (such as Kₔ, dissociation constant) and molecular recognition patterns are unknown. A data table for ligand-protein binding cannot be generated due to the absence of this information.

Biotransformation and Chemical Stability in Simulated Biological Environments

There is no available research on the biotransformation or metabolic fate of this compound in simulated biological environments, such as in the presence of liver microsomes or in cell culture media. Information regarding its metabolic products or its stability and degradation profile under physiological conditions is not present in the current body of scientific literature.

Advanced Analytical Methodologies for Research Based Quantification and Detection of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, UPLC) for Complex Research Matrices

Chromatographic methods are paramount for the selective and sensitive quantification of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid, especially within intricate biological or environmental samples. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a primary tool for analyzing non-volatile organic acids. oiv.intub.edu For a compound like this compound, a C18 column would likely be employed, coupled with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure the analyte is in its protonated form for optimal retention and peak shape. deswater.com Detection is typically achieved using a UV detector, leveraging the aromatic ring's absorbance. nih.govplos.org

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it suitable for high-throughput analysis. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and structural confirmation but requires the derivatization of the polar and non-volatile keto-acid to increase its volatility. youtube.comnih.gov A common two-step derivatization process involves methoximation to stabilize the keto group, followed by silylation of the carboxylic acid group. youtube.com This strategy prevents decarboxylation and reduces isomerization, ensuring accurate quantification. youtube.com The mass spectrometer then allows for highly selective detection based on the specific mass-to-charge ratio of the derivatized analyte's fragments. nih.govmdpi.com

Table 1: Representative Chromatographic Conditions for Phenylglyoxylic Acid Analogs
ParameterHPLC-UVGC-MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile/Water with Formic or Phosphoric Acid (gradient or isocratic) oiv.intHelium
Detection UV/Vis Detector (e.g., 210-280 nm)Mass Spectrometer (Electron Ionization)
Derivatization Not typically required deswater.comRequired (e.g., Methoxyamine hydrochloride followed by MSTFA) youtube.com
Typical Analytes Mandelic Acid, Phenylglyoxylic Acid nih.govPyruvic Acid, α-Keto Acids researchgate.net

Spectrophotometric and Fluorometric Assays for In Vitro Reaction Monitoring

For monitoring the formation or consumption of this compound in real-time during in vitro enzyme kinetics or chemical reactions, spectrophotometric and fluorometric assays offer convenient and rapid alternatives to chromatography.

Spectrophotometric methods can be developed based on the reaction of the ketone functional group. A classic reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form a colored hydrazone derivative that can be quantified in the visible spectrum. This approach is robust and widely applicable for the determination of aldehydes and ketones. Another strategy involves complex formation; for instance, methods developed for the related compound diclofenac (B195802) have utilized copper (II) ions to form a colored complex that can be extracted and measured. scielo.br

Fluorometric assays provide superior sensitivity. For α-keto acids, derivatization with reagents that yield a fluorescent product is a common strategy. For example, a highly sensitive HPLC method for glyoxylic acid was developed using pre-column derivatization with 2-aminobenzenthiol, which forms a highly fluorescent thiazine (B8601807) derivative. nih.gov Such a reaction could potentially be adapted to a microplate format for high-throughput in vitro monitoring of this compound.

Electrochemical Detection Methods for Real-Time Concentration Measurements

Electrochemical sensors are powerful tools for the real-time, sensitive, and often low-cost detection of electroactive species. While specific sensors for this compound have not been detailed, the dichlorophenyl moiety is a known electroactive group. Research has demonstrated the development of novel electrochemical sensors for detecting related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and diclofenac. rsc.orgbohrium.commdpi.com

These sensors often employ modified electrodes, such as glassy carbon electrodes coated with nanomaterials (e.g., graphene oxide, metal-organic frameworks) to enhance the electrochemically active surface area and improve conductivity. rsc.orgmdpi.com The detection mechanism typically involves the electrochemical oxidation or reduction of the target analyte on the electrode surface, generating a current that is proportional to its concentration. bohrium.com A sensor for this compound could be developed by optimizing the electrode material and voltammetric parameters (e.g., using cyclic voltammetry or differential pulse voltammetry) to achieve selective detection in real-time. mdpi.com The linear range of detection for similar compounds has been reported in the micromolar range, with low limits of detection. rsc.org

Development of High-Throughput Screening Assays for Chemical Libraries

High-throughput screening (HTS) is essential in drug discovery and chemical biology to rapidly assess large chemical libraries for compounds that interact with a specific biological target. If this compound were a substrate, inhibitor, or product of an enzyme, an HTS assay could be developed to find modulators of that enzyme's activity.

Assay development would depend on the specific reaction. For instance, if the target compound is a keto-acid product, a fluorescent assay could be designed based on its reaction with a fluorogenic probe. A high-throughput method for screening transaminases was established using the fluorescent reaction between a probe and ketone products, allowing for rapid monitoring of concentration changes. nih.gov Similarly, if the compound were an inhibitor of a particular enzyme, a fluorescence-based assay measuring the consumption of a substrate or formation of a product would be a common approach. acs.org These assays are typically performed in 96- or 384-well plate formats, utilizing automated liquid handling and sensitive plate readers to screen thousands of compounds efficiently. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Precision

The precision and accuracy of any analytical method for this compound are critically dependent on the sample preparation strategy. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. chemicalpapers.comchromatographyonline.com

For complex matrices like soil, water, or biological fluids, a multi-step process is often required. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common initial steps. chemicalpapers.comchromatographyonline.com SPE, using cartridges with hydrophilic-lipophilic balanced (HLB) or mixed-mode anion-exchange sorbents, can be highly effective for extracting and cleaning up organic acids from aqueous samples. chemicalpapers.com

As mentioned for GC-MS analysis, derivatization is a key strategy for improving analytical precision for certain techniques. jfda-online.com For α-keto acids, which can be unstable, derivatization not only improves chromatographic behavior but also chemically stabilizes the molecule. acs.org Oximation, which converts the keto group to an oxime, followed by silylation or alkylation of the carboxylic acid, is a well-established protocol that enhances thermal stability and produces a derivative with excellent chromatographic properties and characteristic mass spectra suitable for sensitive and selective GC-MS analysis. youtube.comnih.gov For LC-MS/MS, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine can significantly improve ionization efficiency and detection limits. researchgate.net

Table 2: Common Sample Preparation and Derivatization Techniques
TechniquePurposeTarget Analyte ClassKey Reagents/Materials
Solid-Phase Extraction (SPE) Cleanup, ConcentrationOrganic AcidsC18, HLB, or Anion-Exchange Sorbents chemicalpapers.com
Liquid-Liquid Extraction (LLE) Isolation from MatrixOrganic AcidsImmiscible Organic Solvents (e.g., Ethyl Acetate)
Oximation/Silylation Stabilization, Volatilization for GC-MSKeto Acids, AldehydesMethoxyamine hydrochloride, MSTFA, BSTFA youtube.comnih.gov
Pentafluorobenzyl (PFB) Derivatization Improved LC-MS/MS SensitivityKeto AcidsO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine researchgate.net

Potential Applications and Research Utility of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

As a Versatile Synthetic Building Block in Organic Synthesis

In organic synthesis, compounds are often sought that can serve as "building blocks"—versatile starting materials or intermediates that can be elaborated into more complex molecular architectures. asischem.comfrontierspecialtychemicals.com 2-(3,4-Dichlorophenyl)-2-oxoacetic acid fits this description well, as it contains multiple reactive sites that can be selectively targeted to build diverse chemical structures. bldpharm.combldpharm.com

The primary reactive centers of the molecule are the carboxylic acid, the ketone, and the aromatic ring.

Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis. It can readily undergo esterification with various alcohols or amidation with amines to form a wide array of esters and amides, respectively. It can also be reduced to a primary alcohol or converted to an acid chloride, a highly reactive intermediate for acylation reactions. researchgate.net

α-Keto Group: The ketone adjacent to the carboxylic acid is electrophilic and can participate in condensation reactions, such as the formation of hydrazones when reacted with hydrazines. mdpi.com This reactivity is crucial for the synthesis of various heterocyclic systems, such as pyridazinones, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring influences the electronic properties of the molecule and provides sites for further functionalization through aromatic substitution or cross-coupling reactions, although these are typically more challenging than reactions at the acid or keto groups.

The dual functionality of the α-keto acid moiety allows for its use in multicomponent reactions and the construction of complex heterocyclic compounds. For example, related α-keto acids are used in Friedel-Crafts acylations to form aryl ketones. mdpi.com The strategic combination of these reactive handles makes this compound a valuable precursor for creating libraries of compounds for various research applications.

Table 1: Reactive Sites and Potential Synthetic Transformations

Reactive Site (Functional Group)Type of ReactionPotential Product Class
Carboxylic Acid (-COOH)EsterificationEsters
Carboxylic Acid (-COOH)AmidationAmides
Carboxylic Acid (-COOH)Conversion to Acid ChlorideAcid Chlorides
α-Ketone (C=O)Condensation with HydrazinesHydrazones / Pyridazinones mdpi.com
α-Ketone (C=O)Wittig ReactionAlkenes
Dichlorophenyl RingNucleophilic Aromatic Substitution (under harsh conditions)Substituted Phenyl Derivatives

Utilization as a Chemical Probe for Elucidating Biochemical Pathways in Research Models

A chemical probe is a small molecule used to study and manipulate biological systems. While this compound itself is not extensively documented as a chemical probe, its structural motifs are relevant to this application. The dichlorophenyl group is present in many biologically active compounds, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). nih.gov

Research has shown that compounds containing a dichlorophenyl moiety can undergo complex metabolic transformations in biological systems, often mediated by enzymes like the cytochrome P450 (CYP) superfamily. nih.gov For instance, diclofenac is known to undergo bioactivation to reactive metabolites. nih.gov A molecule like this compound could potentially be used as a chemical probe to investigate these biochemical pathways.

By introducing an isotopic label (e.g., ¹³C or ¹⁴C) into the molecule, researchers could track its metabolic fate in in vitro models (such as liver microsomes) or in research organisms. nih.gov This would allow for the identification of metabolites and the elucidation of the enzymatic pathways responsible for its transformation. Such studies could provide valuable insights into how dichlorophenyl-containing compounds are processed, which is critical for understanding the metabolism of various xenobiotics. The α-keto acid functionality also provides a reactive handle for conjugation to reporter tags or affinity matrices, further expanding its potential utility in chemical biology research.

Conceptual Contributions to Lead Compound Discovery and Optimization for Novel Scaffolds (without specific drug examples)

In drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a clinical candidate. The process of lead optimization involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. criver.com The this compound structure represents a scaffold that offers significant conceptual advantages for this process.

The dichlorophenyl-α-keto acid moiety can be considered a "pharmacophore," a collection of steric and electronic features necessary for biological activity.

Rigid Aromatic Core: The 3,4-dichlorophenyl group provides a rigid, well-defined shape that can fit into the binding pocket of a biological target, such as an enzyme or receptor. The chlorine atoms can form specific halogen bonds or hydrophobic interactions, contributing to binding affinity.

Hydrogen Bonding Groups: The carboxylic acid and ketone groups are excellent hydrogen bond donors and acceptors, which are critical for anchoring a molecule to its target.

Vectors for Modification: The structure provides clear vectors for chemical modification. The periphery of the phenyl ring, the keto group, and the carboxylic acid can be altered to explore the structure-activity relationship (SAR). criver.com For example, modifying the substituents on the ring or changing the length and nature of the side chain can systematically probe the requirements for optimal biological activity.

The discovery of selective thyroid hormone receptor β agonists has highlighted the utility of the dichlorophenyl-pyridazinone scaffold, which can be conceptually derived from precursors like this compound. nih.gov This demonstrates how such a core structure can serve as a valuable starting point for developing novel therapeutic agents by providing a foundation for systematic chemical exploration and optimization.

Table 2: Conceptual Role of the Dichlorophenyl-α-Keto Acid Scaffold in Lead Optimization

Structural FeatureRole in Lead Discovery/OptimizationExample of Conceptual Modification
3,4-Dichlorophenyl GroupProvides a rigid scaffold for target binding; participates in hydrophobic and halogen bonding interactions.Varying the position and nature of halogen substituents (e.g., to 2,4-dichloro or 3,5-difluoro).
α-Keto GroupActs as a hydrogen bond acceptor; serves as a reactive handle for creating analogs.Reduction to a hydroxyl group or conversion to an oxime to alter hydrogen bonding capability.
Carboxylic Acid GroupFunctions as a key hydrogen bond donor/acceptor and a point of ionic interaction.Conversion to bioisosteric groups like tetrazoles or sulfonamides to improve metabolic stability or cell permeability.

Development of Novel Materials or Polymers Incorporating the Dichlorophenyl-α-Keto Acid Moiety

The unique chemical structure of this compound also makes it an intriguing candidate for the development of novel functional materials and polymers. The incorporation of specific chemical moieties into a polymer backbone or its side chains can impart desired physical and chemical properties.

A potential route to new materials involves chemically modifying the molecule to create a polymerizable monomer. For example, the carboxylic acid group could be reacted with a molecule containing a hydroxyl group and a polymerizable unit, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov The resulting ester would be a methacrylate monomer bearing the dichlorophenyl-α-keto acid side chain. This new monomer could then be polymerized, alone or with other monomers, using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers. nih.gov

The inclusion of the dichlorophenyl-α-keto acid moiety would be expected to influence the properties of the resulting polymer in several ways:

Thermal Stability: The aromatic dichlorophenyl group could increase the glass transition temperature and thermal stability of the polymer.

Optical Properties: The presence of the aromatic ring and chlorine atoms would likely increase the refractive index of the material.

Post-Polymerization Modification: The ketone group on the polymer side chains would remain reactive, allowing for subsequent chemical modifications. nih.gov This could be used to attach other functional molecules, crosslink the polymer chains, or create responsive materials that change properties in response to chemical stimuli.

Furthermore, the general class of phenylacetic acid derivatives has been used to create new multicomponent pharmaceutical materials with improved physicochemical properties, such as thermal stability. mdpi.com This suggests that this compound could be used as a co-former in creating novel crystalline materials with tailored properties.

Table 3: Potential Properties of Polymers Incorporating the Dichlorophenyl-α-Keto Acid Moiety

Polymer PropertyContribution of the MoietyResearch Rationale
Increased Thermal StabilityThe rigid, bulky dichlorophenyl group can restrict chain motion.Aromatic polymers often exhibit higher decomposition temperatures.
Higher Refractive IndexAromatic rings and heavy atoms (chlorine) increase polarizability.Materials with high refractive indices are useful in optical applications.
Functional HandlesThe ketone group remains available for chemical reactions after polymerization. nih.govAllows for the synthesis of graft copolymers or functionalized surfaces.
Modified SolubilityThe hydrophobic dichlorophenyl group and hydrophilic acid/keto groups provide an amphiphilic character.Enables tuning of polymer solubility in various solvents.

Environmental Fate and Biogeochemical Transformations of 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Microbial Degradation Pathways in Environmental Compartments (Soil, Water)

Specific microbial degradation pathways for 2-(3,4-Dichlorophenyl)-2-oxoacetic acid in soil and water have not been detailed in the available scientific literature. Research on analogous compounds suggests that microbial communities, particularly bacteria, are often capable of degrading chlorinated aromatic compounds. mdpi.comnih.gov These processes typically involve enzymatic cleavage of the aromatic ring and subsequent metabolism of the resulting intermediates. However, without specific studies on this compound, the types of microorganisms involved, the specific enzymatic reactions, and the resulting degradation products remain unknown.

Photodegradation and Chemical Stability in Aquatic and Atmospheric Environments

Information regarding the photodegradation and chemical stability of this compound in aquatic and atmospheric environments is not available. For related compounds, photodegradation can be a significant degradation pathway, particularly in the presence of UV radiation. ucanr.eduresearchgate.net The chemical stability of such compounds is influenced by factors like pH and the presence of other reactive species in the environment. researchgate.net However, the specific half-life and breakdown products of this compound under various environmental conditions have not been determined.

Sorption and Desorption Behavior in Environmental Matrices

The sorption and desorption characteristics of this compound in environmental matrices such as soil and sediment have not been documented. For similar chlorinated organic acids, sorption is influenced by soil properties like organic matter content, clay content, and pH. mdpi.comresearchgate.netmsss.com.mynih.gov These interactions are crucial for determining the mobility and bioavailability of the compound in the environment. Without experimental data, it is not possible to predict whether this compound would be mobile or persistent in different types of soil and sediment.

Impact on Indigenous Microbial Communities and Enzyme Activities in Ecosystem Models (e.g., microcosm studies)

There is no available research on the impact of this compound on indigenous microbial communities and their enzyme activities. Studies on other chlorinated herbicides have shown that they can have varied effects on soil microbial populations, sometimes leading to shifts in community structure and function. researchgate.netfrontiersin.orgmdpi.com The introduction of such a compound could potentially select for microorganisms capable of its degradation or, conversely, inhibit sensitive species and alter key soil enzyme activities. Microcosm studies would be required to assess these potential ecological impacts.

Abiotic Transformation Mechanisms in Geochemical Systems

Data on the abiotic transformation mechanisms of this compound in geochemical systems is not present in the scientific literature. Abiotic processes, such as hydrolysis or reactions with minerals and dissolved organic matter, can contribute to the transformation of organic compounds in the environment. The specific reactivity and transformation products of this compound under different geochemical conditions are yet to be investigated.

Future Research Directions and Unanswered Questions for 2 3,4 Dichlorophenyl 2 Oxoacetic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 2-(3,4-Dichlorophenyl)-2-oxoacetic acid is intrinsically linked to the principles of green and sustainable chemistry. Traditional methods often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net The prospective research direction is a paradigm shift towards methodologies that are not only efficient but also environmentally benign.

Key areas for exploration include:

Biocatalysis: Utilizing engineered enzymes or whole-cell systems to produce the target molecule from renewable feedstocks. This approach offers high selectivity under mild conditions, significantly reducing energy consumption and hazardous byproducts. mdpi.com

Electrochemical Synthesis: Anodic oxidation of related aryl methyl ketones presents a sustainable and atom-economical alternative, potentially simplifying the reaction pathway and minimizing reagent use. mdpi.com

Heterogeneous Catalysis: The development of robust, recyclable solid catalysts, such as metal-oxide composites or functionalized carbon nanotubes, could replace corrosive and difficult-to-separate homogeneous catalysts used in conventional oxidation or acylation reactions. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhancing safety, yield, and scalability while enabling the use of novel, highly active catalytic systems that may be impractical in batch processes.

Synthetic Approach Potential Advantages Unanswered Research Questions
Biocatalysis High selectivity, mild conditions, renewable feedstocks, reduced waste.Identification/engineering of suitable enzymes, substrate scope and limitations, process optimization for industrial scale.
Electrochemical Synthesis Atom economy, operational simplicity, reduced reagent use, enhanced safety.Electrode material stability, electrolyte optimization, control of side reactions, scalability of electrochemical cells.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, improved process economics.Catalyst design for high activity and longevity, understanding deactivation mechanisms, applicability to substituted phenyl precursors.
Flow Chemistry Precise process control, enhanced safety and scalability, improved reaction efficiency.Reactor design for multiphase reactions, integration with real-time analytics, cost-benefit analysis versus batch production.

Application of Advanced Analytics for Real-Time Mechanistic Insights

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes. Future research will increasingly rely on advanced analytical techniques to provide real-time, in-situ monitoring of the chemical transformations leading to this compound. Such insights are pivotal for improving yield, minimizing impurities, and ensuring process robustness.

Prospective analytical applications include:

In-Situ Spectroscopy: Techniques like ¹H NMR, Raman, and Fourier-transform infrared (FTIR) spectroscopy can be integrated directly into reaction vessels to monitor the concentration of reactants, intermediates, and products in real time. researchgate.netmdpi.com This allows for precise kinetic analysis and the identification of transient species that are key to the reaction mechanism.

Mass Spectrometry: The use of advanced mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), can help identify and quantify trace byproducts and unstable intermediates. dntb.gov.uaacs.org This is crucial for understanding degradation pathways or competing reactions.

Process Analytical Technology (PAT): Implementing a suite of real-time analytical tools will enable a shift from post-synthesis quality control to a modern quality-by-design (QbD) approach, where the process is continuously monitored and controlled to ensure the final product meets specifications.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The dichlorophenyl moiety suggests a range of potential biological interactions and environmental considerations that remain largely unexplored. Future interdisciplinary research is essential to characterize the compound's broader impact and potential applications.

Key research questions at this interface include:

Enzyme Inhibition Studies: As an α-keto acid, the compound is a structural analog for key metabolic intermediates. Research should investigate its potential as an inhibitor for specific enzymes, such as proteases or dehydrogenases, which could open avenues for therapeutic or biotechnological applications. nih.gov

Biodegradation Pathways: Understanding the environmental fate of this compound is crucial. Studies should focus on identifying microbial strains capable of degrading the compound and elucidating the metabolic pathways involved. This knowledge is vital for assessing its environmental persistence and developing bioremediation strategies. nih.gov

Chemoreception and Ecotoxicology: Dichlorinated aromatic compounds can interfere with biological signaling processes. nih.gov Future studies could explore the compound's effect on chemoreceptors in various organisms to assess its potential ecotoxicological footprint and sublethal effects on aquatic and terrestrial life.

Development of Computational Models for Predictive Chemical Behavior and Interactions

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, developing robust computational models is a key future direction.

Areas for computational investigation are:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. beilstein-journals.org This would provide deep mechanistic insights into its synthesis and reactivity, aiding in the design of more efficient catalytic systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of the compound based on its structural features. nih.gov This predictive capability is invaluable for prioritizing experimental studies and designing derivatives with enhanced activity or improved safety profiles.

Molecular Docking: To explore its potential as an enzyme inhibitor, molecular docking simulations can predict how this compound binds to the active sites of target proteins. These models can guide the design of more potent and selective inhibitors.

Modeling Technique Objective Key Parameters for Investigation
Density Functional Theory (DFT) Elucidate reaction mechanisms and predict reactivity.Transition state geometries, activation energies, bond dissociation energies, charge distribution. beilstein-journals.org
QSAR Predict biological activity and/or toxicity.Molecular descriptors (e.g., logP, electronic parameters), correlation with experimental data from related compounds.
Molecular Docking Identify potential biological targets and binding modes.Binding affinity scores, protein-ligand interactions (hydrogen bonds, hydrophobic contacts), conformational analysis.

Investigation of Emerging Roles as a Functional Moiety in Advanced Materials Science

The unique combination of a dichlorinated aromatic ring, a ketone, and a carboxylic acid functional group makes this compound an intriguing building block for advanced materials. Future research should explore its incorporation into functional polymers and hybrid materials.

Potential applications in materials science include:

Polymer Synthesis: The carboxylic acid group allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. The dichlorophenyl group could impart specific properties such as flame retardancy, thermal stability, or a high refractive index to the resulting polymers.

Metal-Organic Frameworks (MOFs): As a dicarboxylate-like ligand, it could be used to construct novel MOFs. The electronic properties of the dichlorophenyl ring could influence the catalytic or sensing capabilities of the framework.

Functional Ligands in Coordination Chemistry: The compound can act as a ligand for transition metals, with the potential to form complexes with interesting catalytic, magnetic, or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-Dichlorophenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of its aldehyde precursor, 2-(3,4-dichlorophenyl)-2-oxoacetaldehyde, using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic media. Yields are highly dependent on reaction stoichiometry and temperature control. For example, a related compound, 2-(3-chlorophenyl)-2-oxoacetic acid, was obtained in 69% yield under similar conditions . Optimization should include monitoring via thin-layer chromatography (TLC) and adjusting oxidizing agent equivalents to minimize over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

  • ¹H NMR : Aromatic proton resonances between δ 7.4–8.2 ppm (split into doublets/triplets due to J-coupling) and the ketone proton (if present) near δ 8.2 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~183 ppm, while the dichlorophenyl carbons resonate between 130–135 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O stretch ~1700 cm⁻¹) provide complementary confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., 3,4-dichloro vs. 2,4-dichloro isomers) or assay conditions. To resolve these:

  • Perform comparative structure-activity relationship (SAR) studies using analogs with defined substitution patterns (e.g., 3-fluoro or 4-bromo derivatives) .
  • Standardize biological assays (e.g., antimicrobial or cytotoxicity tests) by controlling variables like solvent (DMSO concentration ≤0.1%) and cell line selection .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving the dichlorophenyl group?

  • Methodological Answer : The electron-withdrawing nature of the 3,4-dichloro substituents directs nucleophilic attack to the meta or para positions. To enhance selectivity:

  • Use bulky bases (e.g., LDA) to deprotonate specific positions and favor kinetically controlled pathways .
  • Employ transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions, leveraging the chlorine atoms as directing groups .

Q. How do electronic effects of the dichlorophenyl moiety influence the compound’s reactivity in condensation reactions?

  • Methodological Answer : The electron-deficient aromatic ring increases electrophilicity at the ketone carbon, facilitating nucleophilic additions (e.g., with amines to form hydrazones). Computational modeling (DFT calculations) can predict charge distribution, while kinetic studies under varying pH conditions (e.g., acidic vs. basic) reveal rate dependencies .

Data Analysis & Experimental Design

Q. What controls are essential when evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Include negative controls (e.g., compound-free buffer) to account for background degradation.
  • Monitor stability via HPLC at physiological pH (7.4) and temperature (37°C), with timepoints at 0, 6, 12, and 24 hours.
  • Compare degradation profiles with structurally similar compounds (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid) to isolate electronic effects .

Q. How can researchers reconcile conflicting NMR data for this compound across different solvents?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly shift NMR signals. For example, in DMSO-d₆, the ketone proton may appear downfield (δ 8.2 ppm) due to hydrogen bonding, whereas in CDCl₃, it may resonate upfield (δ 7.9 ppm). Always report solvent and internal standards (e.g., TMS) and reference against published spectra in the same solvent .

Biological & Mechanistic Studies

Q. What in vitro models are suitable for probing the anticancer potential of this compound?

  • Methodological Answer : Use cell lines with defined molecular targets (e.g., HeLa for apoptosis studies or MCF-7 for estrogen receptor interactions). Pair viability assays (MTT or resazurin) with mechanistic studies (e.g., caspase-3 activation or ROS detection) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for comparing potency with analogs .

Q. How can molecular docking predict interactions between this compound and enzymatic targets?

  • Methodological Answer :

  • Prepare the ligand structure by optimizing geometry (e.g., using Gaussian09) and assigning partial charges.
  • Dock into target active sites (e.g., COX-2 or kinases) using AutoDock Vina. Validate with mutagenesis data or co-crystal structures of related compounds .

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2-(3,4-Dichlorophenyl)-2-oxoacetic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.